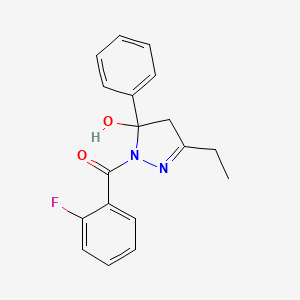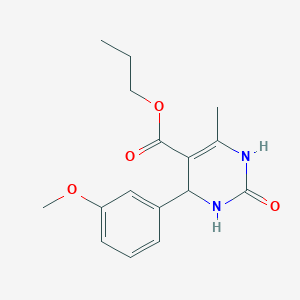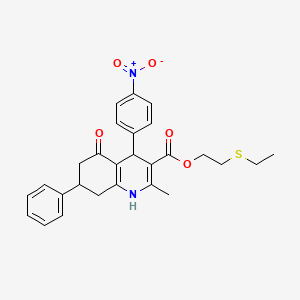
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as EF-PFP, is a chemical compound that is widely used in scientific research. This compound is a pyrazoline derivative that has shown promising results in various applications, including as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer.
Scientific Research Applications
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential as a therapeutic agent for the treatment of cancer. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Mechanism of Action
The mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the inflammatory response and is also involved in the regulation of cell proliferation and apoptosis. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activation of NF-κB, leading to the suppression of the inflammatory response and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes it a useful tool in the study of inflammatory diseases. Additionally, 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models, making it a potential therapeutic agent for the treatment of cancer.
One of the limitations of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential side effects.
Future Directions
There are several future directions for research on 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of more efficient synthesis methods for 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. Another area of research is the development of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol analogs with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential side effects. Finally, more research is needed to explore the potential therapeutic applications of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, particularly in the treatment of inflammatory diseases and cancer.
Conclusion
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a pyrazoline derivative that has shown promising results in various scientific research applications, including as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer. The synthesis of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-fluorobenzoyl hydrazine with 3-ethyl-4,5-dihydro-1H-pyrazole-5-one in the presence of acetic acid. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and inhibit the growth of tumors in animal models. However, more research is needed to fully understand the mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential side effects.
Synthesis Methods
The synthesis of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-fluorobenzoyl hydrazine with 3-ethyl-4,5-dihydro-1H-pyrazole-5-one in the presence of acetic acid. The reaction proceeds through a cyclization process, resulting in the formation of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. The yield of this synthesis method is typically around 70-80%.
properties
IUPAC Name |
(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-2-14-12-18(23,13-8-4-3-5-9-13)21(20-14)17(22)15-10-6-7-11-16(15)19/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJRTXNQNNACLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-ethyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-chloro-4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4928367.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4928387.png)
![N-(2,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4928393.png)
![4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4928395.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928402.png)
![N-cyclopropyl-2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4928418.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)


![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)